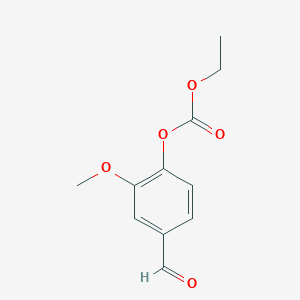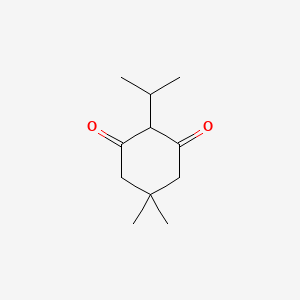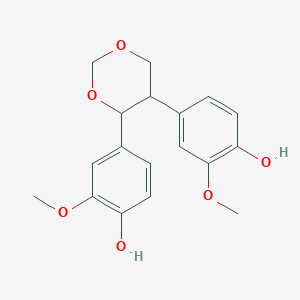
4,4'-(1,3-Dioxane-4,5-diyl)bis(2-methoxyphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(1,3-Dioxane-4,5-diyl)bis(2-methoxyphenol) is an organic compound with the molecular formula C18H20O6. This compound is characterized by the presence of a 1,3-dioxane ring and two methoxyphenol groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3-Dioxane-4,5-diyl)bis(2-methoxyphenol) typically involves the reaction of 2-methoxyphenol with a suitable dioxane derivative under controlled conditions. One common method involves the use of acid catalysts to facilitate the formation of the dioxane ring . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the compound .
化学反应分析
Types of Reactions
4,4’-(1,3-Dioxane-4,5-diyl)bis(2-methoxyphenol) undergoes various chemical reactions, including:
Oxidation: The methoxyphenol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the reagents used.
科学研究应用
4,4’-(1,3-Dioxane-4,5-diyl)bis(2-methoxyphenol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related conditions.
Industry: Utilized in the production of polymers and other advanced materials
作用机制
The mechanism of action of 4,4’-(1,3-Dioxane-4,5-diyl)bis(2-methoxyphenol) involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. This activity is facilitated by the presence of methoxyphenol groups, which can undergo redox reactions .
相似化合物的比较
Similar Compounds
(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol): Similar structure with a dioxolane ring and diphenylmethanol groups.
4,4’-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(2-methoxyphenol): Contains a butane-diyl linkage instead of a dioxane ring.
1,3-Dioxane, 4,5-dimethyl-: A simpler dioxane derivative with methyl groups.
Uniqueness
4,4’-(1,3-Dioxane-4,5-diyl)bis(2-methoxyphenol) is unique due to its specific combination of a dioxane ring and methoxyphenol groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
属性
CAS 编号 |
95971-69-0 |
|---|---|
分子式 |
C18H20O6 |
分子量 |
332.3 g/mol |
IUPAC 名称 |
4-[4-(4-hydroxy-3-methoxyphenyl)-1,3-dioxan-5-yl]-2-methoxyphenol |
InChI |
InChI=1S/C18H20O6/c1-21-16-7-11(3-5-14(16)19)13-9-23-10-24-18(13)12-4-6-15(20)17(8-12)22-2/h3-8,13,18-20H,9-10H2,1-2H3 |
InChI 键 |
IXHCXCCPMCROLR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C2COCOC2C3=CC(=C(C=C3)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


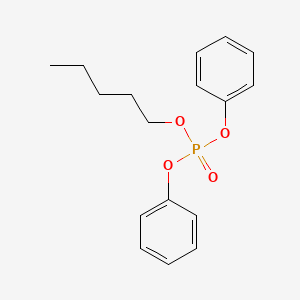
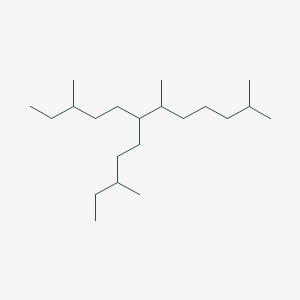
![3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane](/img/structure/B14336681.png)
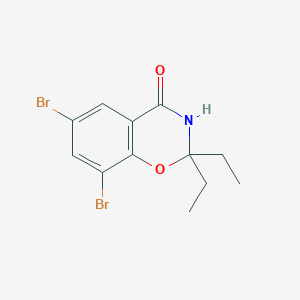

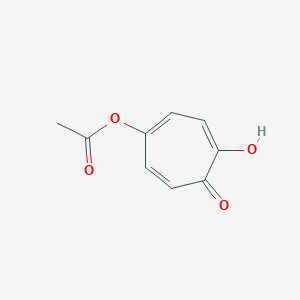
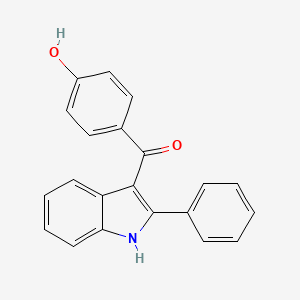
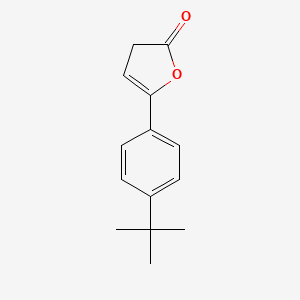

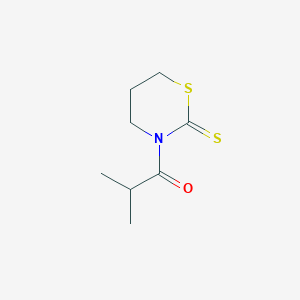

![[(2-Nitroethenyl)sulfanyl]benzene](/img/structure/B14336771.png)
